![molecular formula C24H36FeP2 B14791409 1,1'-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene](/img/structure/B14791409.png)
1,1'-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene is an organometallic compound that features a ferrocene core with two diethylphosphetanyl groups attached. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene typically involves the reaction of ferrocene with diethylphosphetane. The reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product. The process involves the use of solvents such as heptane and requires careful temperature control to achieve the desired yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The diethylphosphetanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of iron(III) complexes, while reduction can yield iron(II) complexes .
Aplicaciones Científicas De Investigación
1,1’-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 1,1’-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene involves its interaction with molecular targets through its ferrocene core and diethylphosphetanyl groups. These interactions can influence various pathways, including electron transfer processes and coordination with metal ions. The exact molecular targets and pathways depend on the specific application and conditions .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bis[(2S,4S)-2,4-dimethyl-1-phosphetanyl]ferrocene: Similar structure but with methyl groups instead of ethyl groups.
1,1’-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]cobaltocene: Similar structure but with a cobaltocene core instead of ferrocene.
Uniqueness
1,1’-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene is unique due to its specific stereochemistry and the presence of diethylphosphetanyl groups, which provide distinct electronic and steric properties. These properties make it particularly useful in catalysis and coordination chemistry .
Propiedades
Fórmula molecular |
C24H36FeP2 |
|---|---|
Peso molecular |
442.3 g/mol |
Nombre IUPAC |
1-cyclopenta-1,3-dien-1-yl-2,4-diethylphosphetane;iron(2+) |
InChI |
InChI=1S/2C12H18P.Fe/c2*1-3-10-9-11(4-2)13(10)12-7-5-6-8-12;/h2*5-8,10-11H,3-4,9H2,1-2H3;/q2*-1;+2 |
Clave InChI |
LVYUAEWNPLZXSA-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(P1C2=CC=C[CH-]2)CC.CCC1CC(P1C2=CC=C[CH-]2)CC.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentapotassium;3-[[5-(carboxylatomethyl)-5-hydroxy-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxycarbonyl]-3-hydroxypentanedioate](/img/structure/B14791328.png)
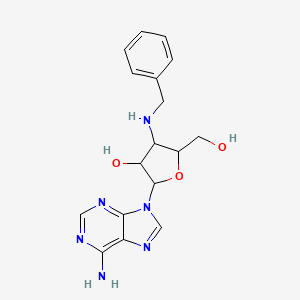
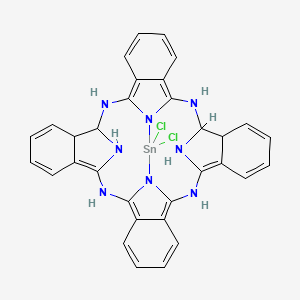
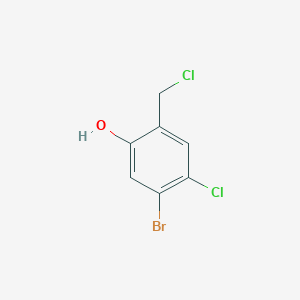
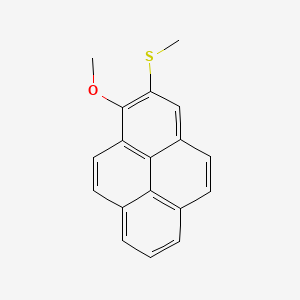
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791351.png)
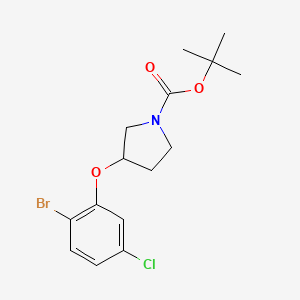
![4'-Fuoro-[2,2'-bipyridin]-6-ol](/img/structure/B14791365.png)

![19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-1-[(1S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one](/img/structure/B14791377.png)
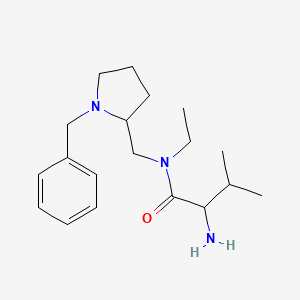
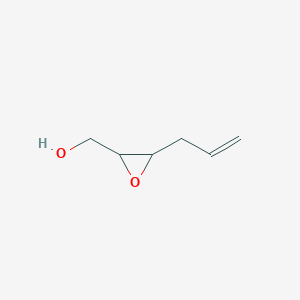
![Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14791398.png)

